molecular formula C9H13NO2S B052370 Ethyl 2-amino-5-ethylthiophene-3-carboxylate CAS No. 4507-13-5

Ethyl 2-amino-5-ethylthiophene-3-carboxylate

Cat. No. B052370
CAS RN: 4507-13-5
M. Wt: 199.27 g/mol
InChI Key: WJZCEFNVWQJNQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-amino-5-ethylthiophene-3-carboxylate and related compounds involves several key steps, including esterification, cyclocondensation, and reactions with mercaptoacetic acid and chloroacrylonitrile to yield high yields of the product. Techniques such as the Gewald reaction have been used to synthesize thiophene derivatives by reacting ketones with ethyl cyanoacetate and elemental sulfur in the presence of bases like morpholine (Fang, 2011); (Tormyshev et al., 2006).

Molecular Structure Analysis

The crystal structure of ethyl 2-amino-5-ethylthiophene-3-carboxylate derivatives has been determined through X-ray diffraction methods, revealing the presence of intermolecular interactions, such as hydrogen bonding, which contribute to the stabilization of the crystal structure. These studies provide insights into the geometry and electronic structure of the molecule (Moncol’ et al., 2007).

Chemical Reactions and Properties

Ethyl 2-amino-5-ethylthiophene-3-carboxylate participates in a variety of chemical reactions, including cyclocondensation and reactions with different reagents to produce a wide range of thiophene derivatives. These reactions are often characterized by high yields and the formation of products with novel properties, such as fluorescence and potential application in organic semiconductors (Guo Pusheng, 2009).

Scientific Research Applications

  • Synthesis of Thieno[2,3-d]Pyrimidines : Ethyl 2-amino-5-ethylthiophene-3-carboxylate reacts with benzoylisothiocyanate to produce ureido derivatives, which are then used to synthesize 2-thio-thieno[2,3-d]pyrimidine-4-ones. These compounds show inhibitory activities against certain plant species like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at specific dosages (Wang, Zheng, Liu, & Chen, 2010).

  • Preparation of Ethyl 3-amino-5-arylthiophene-2-carboxylates : A method for preparing ethyl 3-amino-5-arylthiophene-2-carboxylates was developed using α-chlorocinnamonitriles, yielding these compounds in high yields. This highlights the chemical versatility and synthetic utility of ethyl 2-amino-5-ethylthiophene-3-carboxylate derivatives (Shastin, Golubinskii, Lenkova, Balenkova, & Nenaidenko, 2006).

  • Investigation of Fluorescence Properties : The fluorescence properties of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a derivative of ethyl 2-amino-5-ethylthiophene-3-carboxylate, have been investigated. This research could have implications in material sciences, particularly in the development of novel fluorescent materials (Guo Pusheng, 2009).

  • Synthesis of Novel Heterocyclic Disperse Dyes : Derivatives of ethyl 2-amino-5-ethylthiophene-3-carboxylate have been used in the synthesis of monoazo disperse dyes. These dyes show promising dyeing performance on polyester fabrics, although they exhibit poor photostability (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

  • Development of Antimicrobial Agents : Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have shown significant antimicrobial properties. They were synthesized through a base protanated reaction and characterized for their antibacterial activity (Prasad, Angothu, Latha, & Nagulu, 2017).

  • Synthesis of Thiophene-Based Bis-Heterocyclic Monoazo Dyes : Ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate was used in the synthesis of bis-heterocyclic monoazo dyes. These dyes exhibited solvatochromic behavior and were evaluated for their tautomeric structures (Karcı & Karcı, 2012).

properties

IUPAC Name

ethyl 2-amino-5-ethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-3-6-5-7(8(10)13-6)9(11)12-4-2/h5H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZCEFNVWQJNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196373
Record name Ethyl 2-amino-5-ethyl-3-thenoate
Source EPA DSSTox
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Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-ethylthiophene-3-carboxylate

CAS RN

4507-13-5
Record name Ethyl 2-amino-5-ethylthiophene-3-carboxylate
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Record name Ethyl 2-amino-5-ethyl-3-thenoate
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Record name 4507-13-5
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Record name Ethyl 2-amino-5-ethyl-3-thenoate
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Record name Ethyl 2-amino-5-ethyl-3-thenoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Wang, CH Zheng, S Liu, HZ Chen - Phosphorus, Sulfur, and …, 2010 - Taylor & Francis
… The starting material, ethyl 2-amino-5-ethylthiophene-3-carboxylate 1, was synthesized according to the procedures in the literature.Citation 22 Ethyl 2-amino-5-ethyl-thiophene-3-…
Number of citations: 8 www.tandfonline.com
M Rajšner, F Mikšík, J Metyšová… - Collection of …, 1979 - cccc.uochb.cas.cz
… Ethyl 2-amino-5-ethylthiophene-3-carboxylate (X) was transformed by multi-step procedures to the acids XV, XIX and XXVI out of which only the first one could be cyclized to a tricyclic …
Number of citations: 3 cccc.uochb.cas.cz
A Gangjee, W Li, RL Kisliuk, V Cody… - Journal of medicinal …, 2009 - ACS Publications
… The required intermediate ethyl 2-amino-5-ethylthiophene-3-carboxylate 4 was synthesized from commercially available butyraldehyde 3 with ethylcyanoacetate, sulfur, and …
Number of citations: 72 pubs.acs.org
YC Guo, J Li, JL Ma, ZR Yu, HW Wang, WJ Zhu… - Chinese Chemical …, 2015 - Elsevier
… The starting materials, ethyl 2-amino-5-ethylthiophene-3-carboxylate (1) [28] and dialkyl phosphite (5), were prepared according to the literature methods. The target analogs were …
Number of citations: 53 www.sciencedirect.com
MM Mojtahedi, MS Abaee, P Mahmoodi… - Synthetic …, 2010 - Taylor & Francis
… The best results were obtained in the presence of H 2 O/Et 2 NH, leading to sole formation of ethyl 2-amino-5-ethylthiophene-3-carboxylate 3aa within 5 min (Table 1 , entry 1). The solid …
Number of citations: 37 www.tandfonline.com
M Abdel-Megid, KM Elmahdy… - Journal of …, 2016 - jpac.journals.ekb.eg
… Moreover, cyclization of ethyl 2-amino-5-ethylthiophene-3carboxylate (45a) with formamide under microwave irradiation at 350W for 25-28 minute gave thieno[2,3-d] pyrimidine …
Number of citations: 10 jpac.journals.ekb.eg
C Sharma, S Yerande, R Chavan… - E-Journal of …, 2010 - downloads.hindawi.com
A series of thienopyrimidines and related heterocycles were synthesized by refluxing related imidoyl chloride with primary and secondary amines under microwave irradiation and …
Number of citations: 25 downloads.hindawi.com

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